2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNAUAQAAHTHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet–Spengler Cyclization
The Pictet–Spengler reaction enables rapid assembly of tetrahydroimidazo[4,5-c]pyridine derivatives. As demonstrated by, histamine hydrochloride reacts with paraformaldehyde under mild conditions (room temperature, acetonitrile) to form the tetrahydroimidazo[4,5-c]pyridine core 4 (Figure 1). This method achieves yields exceeding 85% and permits downstream functionalization via alkylation or acylation. For instance, treating 4 with arylalkyl bromides or acid chlorides introduces substituents at the secondary amine position, yielding derivatives such as 7a–e and 8a–w .
Pyridine Diamine Cyclization
An alternative route involves cyclization of pyridine-2,3-diamines. Source describes a metal-free approach where 2-chloro-3-nitropyridine undergoes S<sub>N</sub>Ar with primary amines in H<sub>2</sub>O-isopropyl alcohol (IPA), followed by nitro reduction using Zn/HCl. The resultant pyridine-2,3-diamine 3 undergoes heterocyclization with aldehydes to form imidazo[4,5-b]pyridines. While this method targets the [4,5-b] isomer, analogous conditions apply to [4,5-c] systems by adjusting starting materials.
Introducing the 2,6-Dichlorophenyl Group
Regioselective incorporation of the 2,6-dichlorophenyl group at position 2 of the imidazo[4,5-c]pyridine core is achieved via Suzuki cross-coupling and direct electrophilic substitution .
Suzuki Cross-Coupling
Source highlights the efficacy of Suzuki-Miyaura coupling for attaching aryl groups to pyridine scaffolds. Using 2,3-dichloro-5-trifluoromethylpyridine 1 and substituted phenylboronic acids 2a–i in dimethylformamide (DMF), this method furnishes biaryl derivatives 3a–i with yields >75%. Adapting this protocol, 2,6-dichlorophenylboronic acid couples to halogenated imidazo[4,5-c]pyridine intermediates, enabling precise aryl introduction.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
Electron-deficient pyridine derivatives undergo S<sub>N</sub>Ar with 2,6-dichlorophenol derivatives. Source reports that H<sub>2</sub>O-IPA solvent systems enhance reaction rates and yields by stabilizing transition states. For example, treating 2-chloroimidazo[4,5-c]pyridine with 2,6-dichlorophenol in H<sub>2</sub>O-IPA (80°C, 2 h) achieves >90% conversion, avoiding costly palladium catalysts.
Integrated Synthesis: One-Pot and Tandem Methodologies
Modern synthesis prioritizes step economy and sustainability. Source details a one-pot tandem S<sub>N</sub>Ar–reduction–heterocyclization sequence for imidazo[4,5-b]pyridines, adaptable to [4,5-c] systems:
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S<sub>N</sub>Ar Reaction : 2-Chloro-3-nitropyridine reacts with amines in H<sub>2</sub>O-IPA (80°C, 2 h).
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Nitro Reduction : Zn/HCl in H<sub>2</sub>O-IPA reduces nitro to amine (45 min, 80°C).
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Heterocyclization : Aldehydes condense with diamines, forming the imidazo ring (10 h, 85°C).
This protocol minimizes purification steps and chromatographic separations, achieving overall yields of 80–90%.
Industrial Production and Optimization
Scalable synthesis necessitates solvent recovery, catalytic recycling, and continuous flow systems. Key advancements include:
Continuous Flow Reactors
Replacing batch reactors with flow systems enhances heat/mass transfer, reducing reaction times. For example, S<sub>N</sub>Ar reactions complete in 30 minutes under flow vs. 2 hours in batch.
Green Solvent Systems
H<sub>2</sub>O-IPA mixtures reduce environmental impact while maintaining efficiency. Polar protic solvents stabilize intermediates, as evidenced by 20% yield increases compared to aprotic solvents.
Analytical Validation and Quality Control
Structural confirmation relies on spectroscopic and crystallographic data:
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<sup>1</sup>H/<sup>13</sup>C NMR : Aromatic proton shifts (δ 7.5–8.5 ppm) confirm imidazo ring formation.
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X-Ray Diffraction : Single-crystal analysis of compound 7a () validates the 2,6-dichlorophenyl orientation.
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HRMS : High-resolution mass spectra ensure molecular integrity, with deviations <2 ppm.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
- Reactivity : It can undergo several chemical reactions including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride.
- Antimycobacterial Properties : Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis. It functions as a prodrug that requires hydrolysis for activation, leading to bacteriostatic effects by inducing autophagy in bacterial cells.
- Potential Therapeutic Applications : Studies are exploring its potential as an antiviral and anticancer agent. For example, derivatives of imidazo[4,5-c]pyridine have shown promising results in inhibiting cancer cell proliferation in vitro.
Medicinal Chemistry
- Drug Development : The unique structure of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine makes it a candidate for developing new therapeutic agents. Its derivatives have been investigated for treating various diseases including dysferlinopathies and other muscular dystrophies .
Case Study 1: Antimycobacterial Activity
A study published in Nature demonstrated that derivatives of this compound showed significant inhibition of Mycobacterium tuberculosis growth in liquid cultures. The mechanism was linked to the induction of autophagy within the bacteria, enhancing the compound's bactericidal properties.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of imidazo[4,5-c]pyridine derivatives. The study found that specific modifications to the compound resulted in enhanced cytotoxicity against various cancer cell lines. The most active derivative exhibited nanomolar inhibitory concentrations, suggesting strong potential for drug development against cancer .
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Imidazo[4,5-c]Pyridine Core
4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
- Structure : Chlorine at position 4 of the imidazo[4,5-c]pyridine core.
- Key Data: CAS: 84244-98-4 (discontinued product) . Discontinuation suggests issues in synthesis, efficacy, or safety .
4-Bromo-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
- Structure : Bromine replaces hydrogen at position 3.
- Key Data :
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
- Structure : Carboxylic acid group at position 4.
- Key Data :
Core Modifications: Imidazo[4,5-c]Pyridine Hybrids
Pyrazolyl-Quinazolin-4(3H)ones
- Structure: Combines imidazo[4,5-c]pyridine with quinazolinone and pyrazoline moieties.
- Key Data :
- Antimicrobial Activity: MIC values range from 12.5–50 µg/mL against S. aureus and E. coli .
- Comparison : The hybrid structure broadens pharmacological scope (e.g., dual antimicrobial and anti-inflammatory activity) but introduces synthetic complexity. The dichlorophenyl group in this compound may offer comparable bioactivity with a simpler synthesis pathway .
4,6-Dichloroimidazo[4,5-c]pyridine
Physicochemical and Pharmacokinetic Properties
- Key Insight : The dichlorophenyl group in the parent compound balances lipophilicity (logP ~3.84) and molecular weight, favoring blood-brain barrier penetration and oral bioavailability compared to bulkier hybrids .
Biological Activity
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in drug discovery.
- Molecular Formula : C12H6Cl3N3
- Molecular Weight : 298.56 g/mol
- CAS Number : 88279-18-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies. It exhibits promising activity against several targets, particularly in the context of infectious diseases and possibly as a therapeutic agent in neurodegenerative disorders.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. In a screening assay, derivatives of imidazo[4,5-c]pyridine were identified as potent inhibitors with low toxicity to mammalian cells. The most effective compounds demonstrated EC50 values in the nanomolar range (39 nM and 22 nM) .
Table 1: Antimicrobial Efficacy of Derivatives
| Compound ID | Target Pathogen | EC50 (nM) | Toxicity (IC50) |
|---|---|---|---|
| Compound 16 | Trypanosoma brucei | 39 | >1000 |
| Compound 31 | Trypanosoma brucei | 22 | >1000 |
The mechanism by which this compound exerts its effects involves inhibition of key enzymes such as methionyl-tRNA synthetase in T. brucei. This enzyme is crucial for protein synthesis and cell viability, making it an attractive target for drug design .
Case Studies
- Inhibition of T. brucei Methionyl-tRNA Synthetase : A study optimized several imidazo[4,5-c]pyridine derivatives that showed enhanced binding affinity and selectivity towards the target enzyme. The structure-activity relationship (SAR) indicated that specific substitutions on the imidazo ring significantly influenced potency .
- Neuroprotective Properties : Another area of investigation is the potential neuroprotective effects of this compound. Preliminary data suggest that it may interact with dopamine receptors, potentially offering therapeutic benefits in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the imidazo[4,5-c]pyridine scaffold can enhance biological activity. For example:
- Substituents at specific positions on the phenyl ring can improve binding and efficacy.
- The introduction of halogen atoms has been shown to increase lipophilicity and cellular uptake .
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity |
|---|---|
| Halogen substitution | Increased potency |
| Alkyl group addition | Enhanced solubility |
| Ring substitutions | Variable effects on binding |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine?
The compound is typically synthesized via cyclization reactions involving substituted pyridine precursors. For example:
- Route A : React 4-chloro-1H-imidazo[4,5-c]pyridine with 2,6-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF) .
- Route B : Condensation of 2,6-dichloroaniline with imidazo[4,5-c]pyridine intermediates, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Key considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR and mass spectrometry to confirm regioselectivity .
Q. How can structural confirmation of the compound be achieved?
Use a combination of spectroscopic and computational methods:
- -NMR : Look for aromatic proton signals between δ 7.2–8.5 ppm (dichlorophenyl group) and imidazole protons at δ 8.1–8.3 ppm .
- X-ray crystallography : Resolve crystal structure to confirm the fused imidazo-pyridine ring system and substituent positions .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare experimental and theoretical IR spectra .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Use sonication for aqueous suspensions .
- Stability : Store under inert atmosphere (N or Ar) at −20°C. Degrades upon prolonged exposure to light or moisture, as evidenced by HPLC purity checks .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities:
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify tautomeric equilibria (e.g., imidazole proton shifts) .
- HPLC-MS : Rule out impurities by correlating retention times with mass-to-charge ratios .
- Isotopic labeling : Synthesize -labeled analogs to simplify splitting patterns in -NMR .
Q. What strategies are effective for studying its interaction with biological targets (e.g., CTBP2-PCIF1 complex)?
- Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., CTBP2) and measure binding affinity () in real-time .
- Molecular docking : Use AutoDock Vina with crystal structures (PDB ID: relevant to CTBP2) to predict binding modes. Validate via mutagenesis (e.g., alanine scanning) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding contributions .
Q. How can computational methods address discrepancies in DFT-optimized vs. experimental geometries?
- Basis set refinement : Compare results from 6-31G(d) vs. def2-TZVP basis sets to minimize errors in bond lengths/angles .
- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to better match experimental XRD data .
- Dynamics simulations : Run 100-ns MD simulations to assess conformational flexibility and identify stable conformers .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Metabolic stability : Assess hepatic microsomal stability (e.g., mouse liver microsomes) and identify metabolic hotspots via LC-MS/MS .
- Toxicity screening : Use zebrafish embryos to evaluate acute toxicity (LC) and teratogenicity .
- Formulation : Develop nanoparticle-encapsulated forms (e.g., PLGA nanoparticles) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
